Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a type of aryl piperidine . It is a semi-flexible linker used in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound involves specific precursor chemicals . It is noted that the precursors used in the synthesis of such compounds have been placed under international control to prevent their diversion from licit industry .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is C16H23FN2O2 . The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .Chemical Reactions Analysis
This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . It is involved in the synthesis routes used in illicit fentanyl manufacture .Physical And Chemical Properties Analysis
The molecular weight of this compound is 294.37 . It is a powder at room temperature .Scientific Research Applications
Condensation Reactions
One derivative was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid, employing certain reagents under basic conditions. This method was utilized for the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).
Modified Bruylants Approach
Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using this approach, indicating its versatility in synthesizing sterically congested piperazine derivatives (Gumireddy et al., 2021).
Intermediate Synthesis
Certain derivatives serve as important intermediates in the synthesis of biologically active compounds, like crizotinib. The synthetic process involves several steps starting from specific starting materials, showcasing the compound's significance in complex synthetic routes (Kong et al., 2016).
Characterization Techniques The synthesized compounds are characterized using various techniques to confirm their structure and purity:
Spectroscopic Evidence
Techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are used. Additionally, single crystal XRD data is often employed to further confirm the structure of the synthesized compounds, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).
X-Ray Diffraction Studies
These studies provide detailed insights into the molecular structure and crystal packing of the synthesized compounds, contributing significantly to the understanding of their chemical properties and potential applications (Gumireddy et al., 2021).
Safety And Hazards
This compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTFREFXHAFMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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